molecular formula C11H19N3 B13775966 2-(2-Isopentyl-1-methylhydrazino)pyridine CAS No. 63467-97-0

2-(2-Isopentyl-1-methylhydrazino)pyridine

Cat. No.: B13775966
CAS No.: 63467-97-0
M. Wt: 193.29 g/mol
InChI Key: IQPZCFUMELJXPS-UHFFFAOYSA-N
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Description

2-(2-Isopentyl-1-methylhydrazino)pyridine is a pyridine derivative featuring a substituted hydrazine group at the 2-position. The hydrazine moiety is modified with an isopentyl (3-methylbutyl) chain and a methyl group, resulting in the systematic name 2-(2-Isopentyl-1-methylhydrazino)pyridine. This compound is hypothesized to exhibit unique physicochemical properties due to its branched alkyl substituents and the electron-rich hydrazine-pyridine system. Potential applications include its use as a ligand in coordination chemistry, a precursor in heterocyclic synthesis, or a bioactive molecule in medicinal research.

Properties

CAS No.

63467-97-0

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-methyl-2-(3-methylbutyl)-1-pyridin-2-ylhydrazine

InChI

InChI=1S/C11H19N3/c1-10(2)7-9-13-14(3)11-6-4-5-8-12-11/h4-6,8,10,13H,7,9H2,1-3H3

InChI Key

IQPZCFUMELJXPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNN(C)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopentyl-1-methylhydrazino)pyridine typically involves the reaction of pyridine derivatives with isopentyl and methylhydrazine groups under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of 2-(2-Isopentyl-1-methylhydrazino)pyridine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopentyl-1-methylhydrazino)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-(2-Isopentyl-1-methylhydrazino)pyridine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of 2-(2-Isopentyl-1-methylhydrazino)pyridine include oxidized derivatives, reduced hydrazine compounds, and substituted pyridine derivatives .

Scientific Research Applications

2-(2-Isopentyl-1-methylhydrazino)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Isopentyl-1-methylhydrazino)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-(2-Isopentyl-1-methylhydrazino)pyridine, differing primarily in substituent groups and heterocyclic frameworks:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(1-Piperazinyl)pyridine Piperazine ring at 2-position C₉H₁₃N₃ 163.22 Pyridine, piperazine
2-(Chloromethyl)pyridine hydrochloride Chloromethyl group at 2-position C₆H₆ClN·HCl 164.03 Pyridine, chloromethyl
2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine Hydrazinyl, dioxolane C₁₀H₁₄N₃O₂ ~208.24 (estimated) Pyridine, hydrazine, dioxolane
2-Isobutyl-3-methoxypyrazine Isobutyl, methoxy groups C₉H₁₄N₂O 166.22 Pyrazine, methoxy, isobutyl

Key Observations :

  • Hydrazine Derivatives: Both 2-(2-Isopentyl-1-methylhydrazino)pyridine and 2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine contain hydrazine groups.
  • Halogen vs. Alkyl Substituents : 2-(Chloromethyl)pyridine hydrochloride is highly reactive due to the chloromethyl group, enabling nucleophilic substitution. In contrast, the isopentyl group in the target compound may confer stability and membrane permeability in biological systems.
  • Heterocyclic Frameworks : Pyrazines (e.g., 2-Isobutyl-3-methoxypyrazine ) differ from pyridines by having two nitrogen atoms, altering electronic properties and aromaticity.

Physicochemical Properties

Solubility and Polarity
  • 2-(1-Piperazinyl)pyridine : Water-soluble due to the polar piperazine ring (logP ~1.5 estimated).
  • 2-(Chloromethyl)pyridine hydrochloride : High solubility in polar solvents (e.g., water, ethanol) as a hydrochloride salt.
  • 2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine : Moderate solubility in water (logP ~0.8–1.2) due to the dioxolane group.
  • Target Compound : Expected low water solubility (logP ~2.5–3.0) due to the bulky isopentyl group, favoring organic solvents like dichloromethane or ethyl acetate.
Stability and Reactivity
  • Hydrazine derivatives (target compound and ) are prone to oxidation, requiring storage under inert atmospheres .
  • The chloromethyl group in makes it reactive toward nucleophiles (e.g., amines, thiols), whereas the isopentyl group in the target compound is less reactive but may undergo enzymatic oxidation in vivo.

Hazard Profiles and Handling

Compound Key Hazards Precautions
2-(1-Piperazinyl)pyridine Skin/eye irritation, respiratory irritation Use ventilation, gloves, and goggles
2-(Chloromethyl)pyridine hydrochloride Severe eye/skin irritation, neurotoxic effects (e.g., seizures) Avoid dust formation; use fume hood and full protective gear
Hydrazine Derivatives (e.g., ) Potential mutagenicity, sensitization Avoid inhalation; use closed systems and respiratory protection
Target Compound Hypothesized hazards: Similar to hydrazines (irritation, toxicity) Recommended: Follow hydrazine handling protocols (gloves, ventilation)

Biological Activity

2-(2-Isopentyl-1-methylhydrazino)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a hydrazine derivative. Its unique structure, featuring an isopentyl chain and a methylhydrazino group, suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including empirical studies, potential applications, and related compounds.

Chemical Structure and Properties

The chemical structure of 2-(2-Isopentyl-1-methylhydrazino)pyridine can be represented as follows:

C12H18N4\text{C}_{12}\text{H}_{18}\text{N}_4

This compound's hydrazine moiety may enhance its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

The biological mechanisms through which 2-(2-Isopentyl-1-methylhydrazino)pyridine operates remain largely unexplored. However, compounds with similar structures typically interact with cellular targets involved in cancer pathways, potentially affecting apoptosis and cell proliferation.

Empirical Studies

Currently, there is a lack of extensive empirical studies specifically focusing on 2-(2-Isopentyl-1-methylhydrazino)pyridine. Preliminary data suggest that its biological activity may correlate with the presence of the hydrazine group, which is known to participate in redox reactions and may influence cellular signaling pathways.

Case Studies

While direct case studies on this compound are scarce, related research on hydrazine derivatives provides insights into possible effects:

  • Case Study 1 : A study on 3-hydrazinopyridine demonstrated significant cytotoxicity against various cancer cell lines.
  • Case Study 2 : Another investigation highlighted the role of hydrazine derivatives in inducing apoptosis in cancer cells through oxidative stress mechanisms.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-Amino-5-picoline Amino group at position 5Used in agrochemicals and pharmaceuticals
4-Methylpyridine Methyl group at position 4Commonly used as a solvent and reagent
3-Hydrazinopyridine Hydrazine group at position 3Known for its potential anti-tumor activity
2-Methylpyridine Methyl group at position 2Used in organic synthesis

The unique combination of an isopentyl chain and a methylhydrazino group in 2-(2-Isopentyl-1-methylhydrazino)pyridine may lead to novel interactions not observed in other derivatives.

Potential Applications

Given its structural features, 2-(2-Isopentyl-1-methylhydrazino)pyridine could find applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer agents.
  • Chemical Biology : In studies exploring cellular mechanisms influenced by hydrazine derivatives.

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